An In-depth Technical Guide to the Chemical Properties and Structure of Bromoform
An In-depth Technical Guide to the Chemical Properties and Structure of Bromoform
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoform (B151600) (CHBr₃), also known as tribromomethane, is a halogenated organic compound that has garnered significant interest in various scientific fields, from environmental science to synthetic chemistry. Historically used as a sedative and in fire extinguishers, its current applications are primarily in laboratory settings as a dense solvent for mineral separation and as a reagent in chemical synthesis.[1][2] This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of bromoform, intended to serve as a vital resource for researchers, scientists, and professionals in drug development. The following sections detail its physicochemical properties, molecular structure, and the experimental methodologies used for their determination.
Chemical and Physical Properties
Bromoform is a colorless to pale yellow liquid at room temperature with a sweet, chloroform-like odor.[2][3] It is nonflammable and denser than water, causing it to sink in aqueous solutions.[2][3] Upon exposure to light and air, bromoform can gradually decompose and acquire a yellowish color.[4] For stabilization, it is often supplied with 1 to 3% ethanol.[2][3]
Quantitative Physicochemical Data
The key quantitative properties of bromoform are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Formula | CHBr₃ | - |
| Molar Mass | 252.73 | g/mol |
| Density | 2.89 | g/cm³ at 20°C |
| Melting Point | 8.3 | °C |
| Boiling Point | 149.5 | °C |
| Solubility in Water | ~1 in 800 parts (slightly soluble) | - |
| Vapor Pressure | 5 | mm Hg at 20°C |
| log Kow (Octanol-Water Partition Coefficient) | 2.38 | - |
Molecular Structure and Geometry
The molecular structure of bromoform consists of a central carbon atom bonded to one hydrogen atom and three bromine atoms. This arrangement results in a tetrahedral molecular geometry with C₃ᵥ symmetry.[1][3] The molecule is slightly polar.[6]
Structural Parameters
The precise bond lengths and angles of the bromoform molecule have been determined through spectroscopic and diffraction techniques.
| Structural Parameter | Value | Units |
| C-Br Bond Length | 1.924 - 1.930 | Å |
| C-H Bond Length | ~1.07 - 1.11 | Å |
| Br-C-Br Bond Angle | 110°48′ - 111.644 | degrees |
| H-C-Br Bond Angle | 107.2 | degrees |
Mandatory Visualizations
Molecular Structure of Bromoform
Caption: A 2D representation of the tetrahedral structure of bromoform.
Synthesis of Bromoform via the Haloform Reaction
Caption: Workflow for the synthesis of bromoform using the haloform reaction.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key properties of bromoform. These represent generalized protocols and may require optimization based on the specific equipment and reagents available.
Determination of Melting and Boiling Points
Objective: To determine the melting and boiling points of a purified bromoform sample.
Materials:
-
Purified bromoform
-
Melting point apparatus (e.g., Mel-Temp) or Thiele tube
-
Boiling point apparatus (e.g., micro boiling point setup)
-
Capillary tubes (sealed at one end for melting point, open for boiling point)
-
Thermometer
-
Heating mantle or oil bath
Melting Point Determination Protocol:
-
Sample Preparation: A small amount of solid bromoform (frozen) is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1°C).
Boiling Point Determination Protocol:
-
Sample Preparation: A small amount of liquid bromoform (2-3 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath.
-
Heating: The heating bath is gently heated.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Structural Determination by Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic arrangement of bromoform in its crystalline state.
Materials:
-
High-purity bromoform
-
Cryo-protectant (if necessary)
-
Single-crystal X-ray diffractometer with a low-temperature device
-
Goniometer head
-
Microscope
Protocol:
-
Crystal Growth: A single crystal of bromoform is grown by slow cooling of the liquid below its melting point. The crystallization is performed in a thin glass capillary tube sealed to prevent evaporation.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For bromoform, this process is conducted at a temperature below its melting point (e.g., at approximately -20°C).
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction intensities are indexed, integrated, and scaled using appropriate software. Corrections for absorption and other experimental factors are applied.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map. The model is then refined by least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction data.
Structural Determination by Microwave Spectroscopy
Objective: To determine the rotational constants of bromoform and thereby derive its molecular geometry in the gas phase.
Materials:
-
Gaseous bromoform sample
-
Pulsed-jet Fourier transform microwave (FTMW) spectrometer
Protocol:
-
Sample Introduction: A gaseous sample of bromoform, often seeded in an inert carrier gas like argon or neon, is introduced into the high-vacuum chamber of the spectrometer through a pulsed nozzle. This creates a supersonic expansion, which cools the molecules to a very low rotational temperature.
-
Microwave Excitation: A short, high-power pulse of microwave radiation is used to irradiate the cooled molecular jet, causing the molecules to rotate coherently.
-
Signal Detection: After the excitation pulse, the coherently rotating molecules emit a transient microwave signal (free induction decay), which is detected by a sensitive receiver.
-
Data Analysis: The detected signal is Fourier transformed to obtain the rotational spectrum. The frequencies of the observed rotational transitions are measured with high precision.
-
Structural Determination: The rotational constants (A, B, C) are determined by fitting the observed transition frequencies to a theoretical model for a symmetric top molecule. By measuring the rotational constants for different isotopic species of bromoform (e.g., containing ¹³C or deuterium), the atomic coordinates can be precisely determined using Kraitchman's equations, yielding accurate bond lengths and angles.
References
- 1. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
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